4-Hydroxy-4,5,5-trimethyl-3-pyridin-2-yl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a pyridine ring and an oxazolidinone core in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of a pyridine derivative with an appropriate oxazolidinone precursor. Common synthetic routes may include:
Cyclization Reactions: Starting from 2-pyridinecarboxylic acid and reacting with an appropriate amine and carbonyl source under cyclization conditions.
Condensation Reactions: Using 2-pyridinecarboxaldehyde and reacting with a suitable amine and carbonyl compound to form the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization or condensation reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated pyridines, substituted oxazolidinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential use as an antibacterial or antiviral agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one involves:
Molecular Targets: Binding to specific enzymes or receptors in bacterial cells.
Pathways Involved: Inhibition of protein synthesis or disruption of cell wall synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
4-Hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring and the presence of a pyridine moiety, which may confer distinct biological properties compared to other oxazolidinones.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-hydroxy-4,5,5-trimethyl-3-pyridin-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O3/c1-10(2)11(3,15)13(9(14)16-10)8-6-4-5-7-12-8/h4-7,15H,1-3H3 |
InChI Key |
PFEHGFYXDLHJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)O1)C2=CC=CC=N2)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.